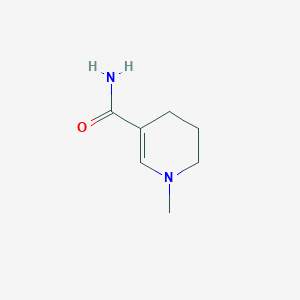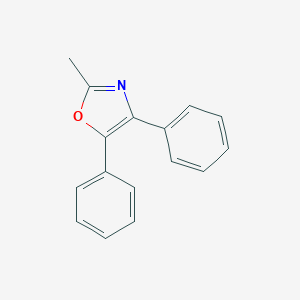
2-Methyl-4,5-Diphenyloxazol
Übersicht
Beschreibung
2-Methyl-4,5-diphenyloxazole (MDPO) is a small molecule that has been widely studied in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of drugs and in the production of polymers, as well as in research on its potential medical applications. MDPO is a highly versatile molecule, and its unique structure allows it to be used in a variety of ways. In
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“2-Methyl-4,5-Diphenyloxazol” ist eine einzigartige Verbindung mit der Summenformel C16H13NO . Es hat ein Molekulargewicht von 235.2805 . Diese Verbindung gehört zur Klasse der organischen Verbindungen, die als Oxazole bekannt sind, und sind aromatische Verbindungen, die einen Oxazolring enthalten .
UV/Vis-Spektralanalyse
Das UV/Vis-Spektrum von “this compound” wurde untersucht und dokumentiert . Diese Information ist in der analytischen Chemie entscheidend für die Identifizierung und Quantifizierung dieser Verbindung in verschiedenen Proben .
Metallierung von Oxazolen
“this compound” fällt in die Kategorie der Oxazole, die in der Metallierung weit verbreitet sind . Die Metallierung von Oxazolen, einschließlich der Synthese von Oxazolen, metallvermittelter Deprotonierungen, metallkatalysierter Kreuzkupplungsreaktionen und anderer Reaktionen, wird diskutiert und zusammengefasst .
Synthese komplexer Oxazol-haltiger Naturprodukte
Oxazol ist in vielen komplexen und biologisch aktiven natürlichen und unnatürlichen Produkten vorhanden . Die strukturelle Vielfalt und Komplexität natürlich vorkommender Oxazole hat eine fortgesetzte Suche nach milden und effizienten Methoden zur Konstruktion von Oxazolringen befeuert .
Reagenz für die Makrolid-Synthese
“this compound” wird als Reagenz für die Makrolid-Synthese verwendet
Wirkmechanismus
Target of Action
2-Methyl-4,5-diphenyloxazole is a chemical compound with the molecular formula C16H13NO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used as a reagent in macrolide synthesis . Macrolides are a class of drugs that are used to treat bacterial infections by inhibiting protein synthesis. The exact interaction of 2-Methyl-4,5-diphenyloxazole with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
As it is used in macrolide synthesis , it may indirectly influence the pathways associated with bacterial protein synthesis. The downstream effects of these interactions would depend on the specific context of the macrolide’s use.
Result of Action
As a reagent in macrolide synthesis , its effects would likely be seen in the efficacy of the resulting macrolide compound. Macrolides typically work by inhibiting bacterial protein synthesis, leading to the death of the bacteria.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-4,5-diphenyloxazole is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a boiling point of 214 °C/17 mmHg and a melting point of 28 °C . These properties suggest that the compound is stable under normal environmental conditions but may degrade under extreme temperatures.
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves non-covalent bonding, which allows the oxazole ring to bind to the active sites of enzymes or the binding sites of proteins .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methyl-4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIWRCWPJRJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161981 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14224-99-8 | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary chemical reactions 2-methyl-4,5-diphenyloxazole can undergo according to the research?
A1: 2-Methyl-4,5-diphenyloxazole exhibits reactivity with various reagents, leading to diverse chemical transformations.
- Sulfonation: It reacts with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This sulfonyl chloride can further react with nucleophiles, providing a route to various derivatives. []
- Pyrolysis: Under high-temperature conditions (1000°C) and low pressure (0.5 Torr), 2-methyl-4,5-diphenyloxazole undergoes flow-vacuum pyrolysis. This process yields a complex mixture of products, including benzonitrile, diphenylmethane, and fluorene, with o-benzylbenzonitrile being the major product. This reaction is proposed to proceed via radical and carbene intermediates. []
- Lithiation and Ring Transformation: The compound undergoes lithiation, enabling reactions with electrophiles like α-bromo ketone methyl enol ethers. Subsequent hydrolysis yields γ-keto-oxazoles. These γ-keto-oxazoles can be transformed into fused imidazoles through reactions with hydrazine or by converting them to γ-amino-oxazoles followed by pyrolysis. []
Q2: Has 2-methyl-4,5-diphenyloxazole demonstrated any potential for antifungal activity?
A2: Research suggests that 2-methyl-4,5-diphenyloxazole displays antifungal activity. A computational screening study utilizing topological descriptors and linear discriminant analysis predicted its antifungal properties. This prediction was further validated through experimental testing against Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. The compound exhibited activity against all three fungal species, with minimum inhibitory concentrations (MIC50) ranging from 25 to 100 µg/mL. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of 2-methyl-4,5-diphenyloxazole?
A3: While the provided research does not delve deeply into specific SAR studies for 2-methyl-4,5-diphenyloxazole, it offers insights into how structural modifications can impact its reactivity. For instance, converting 2-methyl-4,5-diphenyloxazole to its corresponding sulfonyl chloride [] or γ-keto-oxazole derivatives [] allows for further derivatization and potentially alters its biological activity. Further research focused on systematic structural modifications and subsequent biological evaluation is needed to establish a comprehensive SAR profile for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



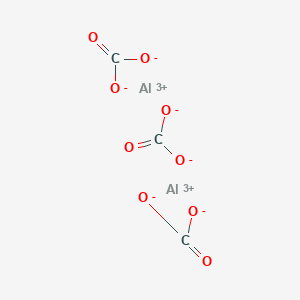


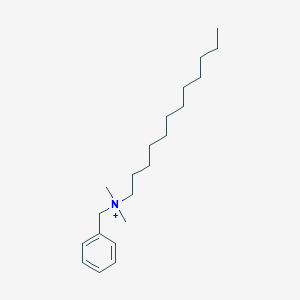
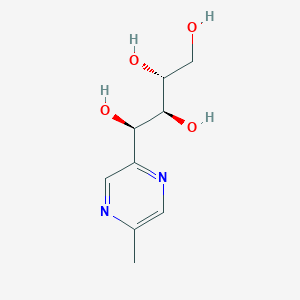
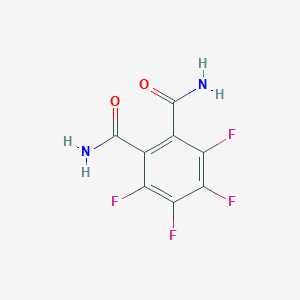
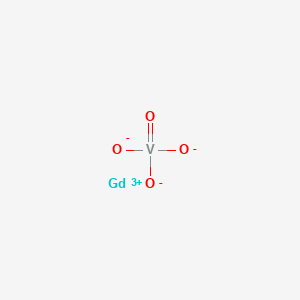
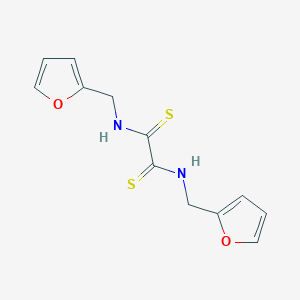
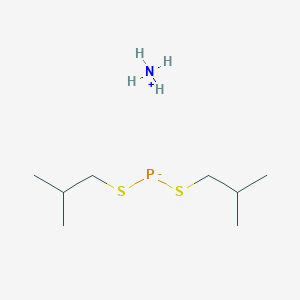

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

